3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide
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Overview
Description
3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide involves several steps. One common synthetic route includes the reaction of 2-chloro-1,3-thiazole with a suitable phenol derivative under basic conditions to form the thiazole ether. This intermediate is then reacted with a hydroxylamine derivative to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide can be compared with other thiazole derivatives, such as:
1-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
2-aminothiazole derivatives: These compounds also exhibit antimicrobial and anticancer properties but have different substitution patterns on the thiazole ring.
Thiazole-based chalcones: These compounds are known for their anti-inflammatory and antioxidant activities, highlighting the diverse biological potential of thiazole derivatives.
Properties
Molecular Formula |
C11H10ClN3O2S |
---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-2-7(4-8)10(13)15-16/h1-5,16H,6H2,(H2,13,15) |
InChI Key |
OJYHCWWJRPYOBB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C(=NO)N |
Origin of Product |
United States |
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